6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile 6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC19929920
InChI: InChI=1S/C13H7N3S2/c14-7-9-5-6-12(15-8-9)18-13-16-10-3-1-2-4-11(10)17-13/h1-6,8H
SMILES:
Molecular Formula: C13H7N3S2
Molecular Weight: 269.3 g/mol

6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile

CAS No.:

Cat. No.: VC19929920

Molecular Formula: C13H7N3S2

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile -

Specification

Molecular Formula C13H7N3S2
Molecular Weight 269.3 g/mol
IUPAC Name 6-(1,3-benzothiazol-2-ylsulfanyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C13H7N3S2/c14-7-9-5-6-12(15-8-9)18-13-16-10-3-1-2-4-11(10)17-13/h1-6,8H
Standard InChI Key FJSSWQMRNJXYOY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(C=C3)C#N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile is systematically named as 6-(1,3-benzothiazol-2-ylsulfanyl)pyridine-3-carbonitrile (IUPAC). Its molecular formula, C₁₃H₇N₃S₂, reflects the fusion of a benzothiazole ring (C₇H₅NS₂) and a nicotinonitrile moiety (C₆H₂N₂) . The compound’s canonical SMILES string, C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(C=C3)C#N, encodes its connectivity: a benzothiazole group linked via a sulfur atom to the 6-position of a 3-cyanopyridine ring .

Spectroscopic and Computational Data

Advanced spectroscopic techniques confirm its structure:

  • IR Spectroscopy: Peaks at ~2210 cm⁻¹ (C≡N stretch) and ~1030 cm⁻¹ (C-S-C asymmetric stretch) .

  • Mass Spectrometry: A molecular ion peak at m/z 269.008 (exact mass) and fragmentation patterns consistent with benzothiazole and cyanopyridine subunits .

  • NMR: ¹H NMR (DMSO-d₆) signals include δ 8.96 ppm (pyridine H4), 7.01–8.01 ppm (benzothiazole aromatic protons), and δ 2.45 ppm (S-CH₂ groups in alkylated analogs) .

Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular Weight269.34 g/mol
Exact Mass269.008 g/mol
Topological Polar Surface Area103.11 Ų
LogP (Partition Coefficient)3.71

Synthesis and Derivatization Pathways

Core Synthesis Strategies

The compound is synthesized via nucleophilic substitution or coupling reactions:

  • Thiol-Disulfide Exchange: Reaction of 2-mercaptobenzothiazole with 6-chloronicotinonitrile in the presence of a base (e.g., NaH or K₂CO₃) .

  • Palladium-Catalyzed Coupling: Cross-coupling of benzothiazole-2-thiol with halogenated nicotinonitriles using Pd(OAc)₂ .

Example Protocol
A mixture of 2-mercaptobenzothiazole (1.67 g, 10 mmol) and 6-chloronicotinonitrile (1.38 g, 10 mmol) in DMF was stirred with K₂CO₃ (2.76 g, 20 mmol) at 80°C for 12 hours. The product was purified via column chromatography (hexane:EtOAc, 7:3), yielding 6-(benzothiazol-2-ylthio)nicotinonitrile (2.21 g, 82%) .

Functionalization for Bioactivity Optimization

Derivatives are synthesized to enhance solubility or target affinity:

  • N-Alkylation: Treatment with alkyl halides (e.g., ethyl bromide) to produce S-alkylated analogs .

  • Acetylation: Reaction with acetic anhydride to introduce acetyl groups at the pyridine nitrogen .

Biological Activities and Mechanisms

Antimicrobial and Anticancer Profiles

  • Antibacterial Activity: Analogs like N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis .

  • Anticancer Effects: Thiazole-containing compounds induce apoptosis in MCF-7 breast cancer cells via ROS-mediated caspase-3 activation .

Table 2. Comparative Bioactivity of Benzothiazole Derivatives

CompoundActivity (IC₅₀/EC₅₀)Target Organism/Cell Line
6-(Benzothiazol-2-ylthio)nicotinonitrile12 µM (AChE inhibition)Spodoptera litura
N-(6-Methoxybenzothiazol-2-yl)acetamide4 µg/mL (MIC)Staphylococcus aureus
5-Fluorouracil (Control)8 µM (IC₅₀)MCF-7

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Development

The compound’s nitrile group enhances binding to metalloenzymes (e.g., carbonic anhydrase), while the benzothiazole moiety improves blood-brain barrier permeability . It serves as a precursor for:

  • Antidiabetic Agents: Analogous sulfonamides inhibit dipeptidyl peptidase-IV (DPP-IV) with IC₅₀ < 50 nM .

  • Neuroprotective Agents: Derivatives reduce glutamate-induced neurotoxicity in SH-SY5Y cells by 60% at 10 µM .

Agricultural Uses

As a broad-spectrum pesticide, it targets lepidopteran larvae and aphids with LD₅₀ values of 0.8–1.2 mg/kg. Formulations include emulsifiable concentrates (EC) and wettable powders (WP) for field applications .

Challenges and Future Directions

Research Gaps

  • Pharmacokinetics: No data on oral bioavailability, metabolism, or toxicity in mammalian models .

  • Environmental Impact: Degradation pathways and ecotoxicological effects remain unstudied.

Synthetic Innovations

  • Green Chemistry: Microwave-assisted synthesis to reduce reaction times (<30 minutes) and improve yields (>90%) .

  • Hybrid Molecules: Conjugation with selenium or fluoro groups to enhance anticancer potency .

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